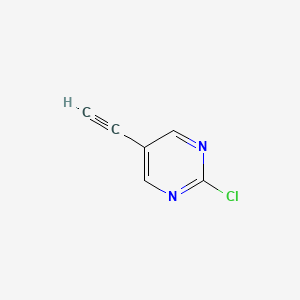

2-Chloro-5-ethynylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c1-2-5-3-8-6(7)9-4-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPBPHGCXOTQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857374 | |

| Record name | 2-Chloro-5-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-89-4 | |

| Record name | 2-Chloro-5-ethynylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-ethynylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 2-Chloro-5-ethynylpyrimidine for Advanced Research Applications

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the success of discovery programs. This compound (CAS No. 1196156-89-4) has emerged as a high-value intermediate, prized for its unique combination of reactive functionalities integrated into a biologically relevant pyrimidine scaffold.[1] The pyrimidine core is a well-established "privileged structure" in drug discovery, forming the backbone of numerous FDA-approved therapeutics.[1] The presence of a chloro substituent at the 2-position and an ethynyl group at the 5-position provides orthogonal reactive handles, enabling chemists to perform sequential and site-selective modifications.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates critical data on the physical and chemical properties of this compound, offers insights into its handling and reactivity, and provides a framework for its application in sophisticated synthetic workflows.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound dictate its behavior in both storage and reaction conditions. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1196156-89-4 | [2][3][4] |

| Molecular Formula | C₆H₃ClN₂ | [3][4][5] |

| Molecular Weight | 138.55 g/mol | [3][4] |

| Monoisotopic Mass | 137.99847 Da | [5] |

| Appearance | Reported as a solid; related compounds are often yellow-orange powders. | [6] |

| Purity | Commercially available at ≥97% or ≥98% purity. | [3][7] |

| Melting Point | Not consistently reported in public literature. | [3] |

| Boiling Point | Not consistently reported; a related pyridine compound has a predicted boiling point of 193.1±25.0 °C. | [8] |

| Solubility | Specific data is not widely available; expected to be soluble in common polar aprotic organic solvents such as THF, dioxane, and DMF. | |

| Storage | Store sealed in a dry, cool, and well-ventilated place.[3] For long-term stability, storage under an inert atmosphere is recommended as the compound may be air-sensitive.[9] |

Spectroscopic Profile: The Fingerprint of this compound

Accurate characterization is the bedrock of reproducible science. While specific spectra for this exact compound are typically provided by the supplier upon purchase, its structural features give rise to a predictable spectroscopic signature.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to be simple, showing two distinct signals in the aromatic region for the pyrimidine ring protons and a singlet in the alkyne region for the ethynyl proton. The pyrimidine protons will appear as singlets or narrow doublets due to small long-range couplings.

-

¹³C NMR : The spectrum will show six distinct signals corresponding to the six carbon atoms. The chemical shifts of the ethynyl carbons are particularly characteristic, typically appearing between 70-90 ppm. In a closely related derivative, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, the ethynyl carbons were observed at 74.1 ppm and 102.4 ppm.[10]

-

-

Infrared (IR) Spectroscopy : The most diagnostic peak in the IR spectrum is the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group.[10] This typically appears as a sharp, medium-intensity band in the range of 2100-2260 cm⁻¹. For a related compound, this peak was observed at 2240 cm⁻¹.[10] The C-H stretch of the terminal alkyne is also expected around 3300 cm⁻¹.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the calculated value (137.99847 Da for the [M]⁺ ion).[5] The mass spectrum will also exhibit a characteristic isotopic pattern for a chlorine-containing compound, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak.

Synthesis, Reactivity, and Strategic Applications

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

Caption: Reactivity and application pathways of this compound.

-

The 2-Chloro Group : The chlorine atom on the electron-deficient pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (SNA) . This allows for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), providing a straightforward method for library synthesis in drug discovery programs.

-

The 5-Ethynyl Group : The terminal alkyne is an exceptionally versatile functional group.

-

Sonogashira-Hagihara Cross-Coupling : This palladium/copper-catalyzed reaction is a powerful tool for forming carbon-carbon bonds with aryl or vinyl halides.[10] This reaction is fundamental for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs) and ligands for OLEDs.[10][11]

-

Click Chemistry : The terminal alkyne is a perfect partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific formation of a stable triazole linkage. This is widely used in bioconjugation, chemical biology, and materials science.

-

Deprotonation/Alkynylation : The terminal proton is acidic and can be removed by a suitable base to form an acetylide, which can then act as a nucleophile to attack various electrophiles.

-

The presence of these two groups makes this compound an ideal precursor for creating complex molecules like the MCT4 inhibitors developed for cancer research, which feature highly substituted, elaborate structures.[12] It is also a valuable intermediate for the synthesis of porous coordination polymers and metal-organic frameworks (MOFs).[10]

Experimental Protocol: Sonogashira Coupling

The following is a representative, self-validating protocol for a Sonogashira coupling reaction, a cornerstone application for this compound. The causality behind each step is explained to ensure experimental success.

Objective: To couple this compound with an aryl iodide (Ar-I) to synthesize 2-Chloro-5-(arylethynyl)pyrimidine.

Materials:

-

This compound

-

Aryl iodide (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (3 mol%)

-

Anhydrous, degassed solvent (e.g., THF/Diisopropylamine mixture)

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Inert Atmosphere Preparation (Causality: Critical for Catalyst Stability) : Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of inert gas. This step is crucial because the Pd(0) active catalyst, formed in situ, and the Cu(I) co-catalyst are sensitive to oxidation, which would deactivate them and halt the reaction.

-

Reagent Addition :

-

To the flask, add this compound (1.0 eq) and the chosen aryl iodide (1.0 eq).

-

Add the catalysts, Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.03 eq).

-

Rationale: The palladium complex is the primary catalyst for the cross-coupling, while CuI acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which speeds up the rate-limiting transmetalation step.

-

-

Solvent Addition :

-

Via syringe, add the anhydrous, degassed solvent mixture (e.g., 3:1 THF:Diisopropylamine). The amine acts as both a solvent and the base required to neutralize the HI generated during the catalytic cycle.

-

Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen, further protecting the catalysts.

-

-

Reaction Execution :

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

The reaction is typically complete when the starting materials are consumed. The self-validating nature of the protocol is confirmed by this analytical monitoring; if the reaction stalls, it points to catalyst deactivation, insufficient degassing, or wet solvent.

-

-

Workup and Purification :

-

Once complete, cool the reaction to room temperature and filter it through a pad of celite to remove catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure 2-Chloro-5-(arylethynyl)pyrimidine product.

-

Caption: A standard experimental workflow for utilizing the reagent.

Safety and Handling: A Mandate for Researcher Protection

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

Hazard Identification : This compound is classified with the following hazards:

-

Personal Protective Equipment (PPE) :

-

Handling and Engineering Controls :

-

First Aid Measures :

-

In case of eye contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

In case of skin contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water.[9]

-

If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]

-

If swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9]

-

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined reactive handles, integrated within a privileged heterocyclic core, provide a reliable and versatile platform for the synthesis of novel compounds in drug discovery, materials science, and chemical biology. By understanding its physical properties, spectroscopic signatures, and reactivity, and by adhering to stringent safety protocols, researchers can fully leverage the potential of this powerful building block to accelerate their discovery programs.

References

- SAFETY DATA SHEET. (2011-06-24). Thermo Fisher Scientific.

- Safety Data Sheet. (2025-03-07). MedchemExpress.com.

- SAFETY D

- Chemical Label for this compound. ECHA.

- SAFETY D

- 2-Chloro-5-ethynylpyridine. ChemScene.

- Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. (2017).

- 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine. BLDpharm.

- This compound. Ambeed.com.

- This compound. Sunway Pharm Ltd.

- 2-Chloro-5-pyrimidinol. PubChem - NIH.

- 2-Chloro-5-ethynylpyridine. SynThink Research Chemicals.

- This compound (C6H3ClN2). PubChemLite.

- 2-Chloro-5-ethynylpyridine(263012-63-1) 1H NMR spectrum. ChemicalBook.

- This compound. Santa Cruz Biotechnology.

- 2-Chloro-5-fluoropyrimidine. PubChem - NIH.

- 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine. Sigma-Aldrich.

- 2-Chloropyrimidine. Organic Syntheses Procedure.

- Synthesis of 2-chlorine-5- amido pyrimidine.

- Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021-08-26). PubMed.

- This compound. CymitQuimica.

- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025-08-04).

- 2-chloro-5-ethyl pyridine preparation method.

- 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. PubChem.

- 2-Chloro-5-fluoropyrimidine. Ossila.

- 2-Chloro-5-nitropyridine. PubChem.

- 2-Chloro-5-pyrimidineboronic acid. BLD Pharm.

- 2-Chloro-5-methylpyridine 97. Sigma-Aldrich.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed.

- 5-chloro-2-ethynylpyridine. ChemicalBook.

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1196156-89-4 | this compound | Alkynyls | Ambeed.com [ambeed.com]

- 3. This compound - CAS:1196156-89-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C6H3ClN2) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 5-chloro-2-ethynylpyridine CAS#: 1196153-33-9 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemical-label.com [chemical-label.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 2-Chloro-5-ethynylpyrimidine: A Keystone Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage with a wide array of biological targets. Within this esteemed class of heterocycles, 2-Chloro-5-ethynylpyrimidine has emerged as a particularly valuable building block, especially in the rational design of kinase inhibitors. The strategic placement of a reactive chlorine atom at the 2-position and a versatile ethynyl group at the 5-position provides a platform for intricate molecular elaboration, enabling the synthesis of highly potent and selective drug candidates. This guide offers a comprehensive overview of the synthesis, characterization, and strategic application of this compound, providing field-proven insights for its effective utilization in drug discovery programs.

Chemical Identity and Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for anticipating its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 1196156-89-4 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃ClN₂ | [1][2][3][4][5] |

| Molecular Weight | 138.55 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not definitively reported; expected to be a solid at room temperature. | |

| Solubility | Soluble in common organic solvents such as THF, DMF, and CH₂Cl₂. | Inferred from reaction conditions |

Synthesis of this compound: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-step process that leverages the power of modern cross-coupling chemistry. This methodology involves an initial Sonogashira coupling to construct the carbon-carbon bond between the pyrimidine core and the ethynyl moiety, followed by a deprotection step to unveil the terminal alkyne. This approach is favored due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials.

Stage 1: Sonogashira Coupling of 2-Chloro-5-iodopyrimidine with (Trimethylsilyl)acetylene

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] In this synthesis, the more reactive C-I bond of 2-chloro-5-iodopyrimidine is selectively targeted for coupling with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling (Glaser coupling) under the reaction conditions.

dot

Caption: Workflow for the Sonogashira coupling step.

Experimental Protocol:

-

Preparation: To a flame-dried Schlenk flask, add 2-chloro-5-iodopyrimidine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.10 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) and triethylamine (Et₃N, 2.0 equiv). Stir the mixture until all solids have dissolved.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine.[7][8]

Stage 2: Deprotection of 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine

The removal of the TMS protecting group is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or by base-catalyzed methanolysis with potassium carbonate. The choice of deprotection agent can be guided by the substrate's sensitivity to basic conditions.

dot

Caption: Workflow for the TMS deprotection step.

Experimental Protocol (TBAF Method):

-

Preparation: Dissolve 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add a 1M solution of TBAF in THF (1.1 equiv) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.[6]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two key signals:

-

A singlet for the ethynyl proton (C≡C-H), likely in the range of δ 3.0-3.5 ppm.

-

A singlet for the two equivalent pyrimidine protons (H-4 and H-6), expected to be significantly downfield, likely in the range of δ 8.5-9.0 ppm, due to the deshielding effect of the nitrogen atoms and the chlorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework:

-

Two signals for the alkyne carbons (C≡C), typically in the range of δ 70-90 ppm.

-

Signals for the pyrimidine ring carbons. The carbon bearing the chlorine (C-2) would appear around δ 160-165 ppm, while the C-5 carbon attached to the ethynyl group would be in the range of δ 115-120 ppm. The C-4 and C-6 carbons are expected to resonate around δ 155-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:

-

A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

-

A sharp, medium-intensity absorption band in the range of 2100-2150 cm⁻¹ due to the C≡C stretching vibration.

-

Several bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyrimidine ring.[9]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 138, with a characteristic M+2 peak at m/z 140 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a powerful platform for the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[9][10] The 2-chloro substituent acts as a versatile synthetic handle for introducing various amine-containing fragments via nucleophilic aromatic substitution (SNAr), which often serve to anchor the inhibitor in the hinge region of the kinase ATP-binding pocket. The 5-ethynyl group can be further functionalized, for example, through "click" chemistry to add bulky substituents that can occupy other regions of the ATP-binding site, or it can act as a pharmacophore itself, forming key interactions with the target protein.

dotdot graph "Kinase_Inhibitor_Synthesis" { layout=neato; node [shape=plaintext]; rankdir=LR;

start [label="this compound"]; snar [label="S(N)Ar with R-NH₂"]; click [label="Click Chemistry with R-N₃"]; inhibitor [label="Potent Kinase Inhibitor"];

start -> snar [label="Hinge Binding Moiety"]; snar -> click [label="Further Functionalization"]; click -> inhibitor; }

Sources

- 1. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2023274397A1 - Cdk2 inhibitor, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 3. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS:1196156-89-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1383745-11-6|2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-ethynylpyrimidine (CAS: 1196156-89-4): A Keystone Building Block for Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-ethynylpyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous targeted therapies.[1][2] The unique bifunctional nature of this compound, possessing both a reactive chloro-substituent and an ethynyl group, makes it a highly versatile precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide will delve into the synthesis, characterization, reactivity, and applications of this important molecule, providing field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of the Ethynylpyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif that mimics the purine core of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[1] This structural feature has been extensively exploited in the design of a multitude of kinase inhibitors targeting critical signaling pathways implicated in cancer and other proliferative diseases.[3] The strategic placement of a chloro group at the 2-position and an ethynyl moiety at the 5-position of the pyrimidine ring, as seen in this compound, offers medicinal chemists a powerful tool for molecular elaboration.

The 2-chloro substituent serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino functionalities.[2] Concurrently, the 5-ethynyl group is primed for Sonogashira coupling, enabling the extension of the molecular framework and the introduction of further diversity.[4] This orthogonal reactivity provides a robust platform for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of this compound

A proposed synthetic workflow is outlined below:

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine (Protected Intermediate)

This protocol is adapted from the Sonogashira coupling of 2-chloro-5-iodopyrimidine with 2-methyl-3-butyn-2-ol.[4]

Materials:

-

2-Chloro-5-iodopyrimidine

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-chloro-5-iodopyrimidine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

To the stirred solution, add triethylamine (2.0 eq) followed by ethynyltrimethylsilane (1.2 eq).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

To the degassed solution, add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.02 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine.

Experimental Protocol: Deprotection to Yield this compound

The removal of the trimethylsilyl (TMS) protecting group can be achieved under mild conditions.

Materials:

-

2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure (using K₂CO₃/MeOH):

-

Dissolve 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq) in a mixture of methanol and THF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a mild acid (e.g., saturated aqueous NH₄Cl solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Physicochemical and Spectroscopic Characterization

While specific analytical data for this compound is not extensively published, the following table summarizes its key physicochemical properties. For illustrative purposes, the spectroscopic data of the closely related derivative, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, is provided as a reference.[4]

| Property | Value |

| CAS Number | 1196156-89-4 |

| Molecular Formula | C₆H₃ClN₂ |

| Molecular Weight | 138.55 g/mol |

| Appearance | (Predicted) White to off-white solid |

Table 1: Physicochemical Properties of this compound.

Reference Spectroscopic Data for 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine: [4]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.64 (s, 2H, pyrimidine-H), 2.67 (s, 1H, OH), 1.64 (s, 6H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 161.1 (pyrimidine C-4), 159.4 (pyrimidine C-2), 117.8 (pyrimidine C-5), 102.4 (C≡C), 74.1 (C≡C), 65.5 (C-OH), 31.1 (CH₃) |

| IR (KBr) | ν_max 2240 cm⁻¹ (C≡C stretch) |

| Mass Spec (GC-MS) | m/z 196 [M]⁺ |

Table 2: Spectroscopic Data of a structurally related derivative.

Reactivity and Strategic Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two functional groups, allowing for selective and sequential modifications.

Figure 2: Key functionalization pathways of this compound.

Reactions at the 2-Chloro Position

The electron-deficient nature of the pyrimidine ring activates the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with a variety of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing bulky aromatic groups that can occupy hydrophobic pockets in kinase active sites.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide range of 2-amino-5-ethynylpyrimidines. The amino group can act as a key hydrogen bond donor or acceptor, crucial for binding to the hinge region of many kinases.

-

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles can directly displace the chloride ion. The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.

Reactions at the 5-Ethynyl Position

The terminal alkyne at the C5 position is a versatile functional group for further elaboration.

-

Sonogashira Coupling: This palladium/copper co-catalyzed reaction is the hallmark of terminal alkynes, allowing for their coupling with aryl or vinyl halides. This provides a linear extension of the molecule, which can be used to probe deeper into a binding pocket or to attach other functional groups.

-

Click Chemistry: The ethynyl group is a perfect partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." This reaction is highly efficient and regioselective, leading to the formation of a stable triazole ring, which can act as a pharmacophore or a linker.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-amino-pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] this compound serves as an excellent starting material for the synthesis of libraries of such inhibitors. For instance, sequential functionalization, first at the 2-position via Buchwald-Hartwig amination and then at the 5-position via Sonogashira coupling, can rapidly generate a diverse set of molecules for screening against a panel of kinases.

A representative synthetic scheme for a generic kinase inhibitor using this compound is shown below:

Figure 3: General scheme for the synthesis of a kinase inhibitor.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for selective and sequential functionalization, enabling the rapid synthesis of diverse compound libraries. The strategic importance of the pyrimidine scaffold in kinase inhibitor design positions this molecule as a key starting material for the development of next-generation targeted therapies. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for its application in innovative drug discovery programs.

References

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

Pérez-Picaso, L., et al. (2017). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1163–1166. [Link]

-

ECHA. This compound. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]

-

MDPI. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ACS Publications. Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. [Link]

-

ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

- Google Patents.

- Google Patents. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

-

PubMed. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1383745-11-6|2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine|BLD Pharm [bldpharm.com]

- 3. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-ethynylpyrimidine molecular weight

An In-Depth Technical Guide to 2-Chloro-5-ethynylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bifunctional architecture, featuring a reactive chlorine atom and a versatile ethynyl group on a biologically relevant pyrimidine core, offers synthetic chemists a powerful scaffold for constructing diverse molecular libraries. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic protocol based on established organometallic chemistry, and explores its applications in the strategic design of targeted therapeutics. We delve into the causality behind experimental choices, provide detailed, actionable protocols, and contextualize the compound's utility for researchers, scientists, and drug development professionals.

The Strategic Value of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases in DNA and RNA.[1] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in drug design, as its derivatives can readily interact with a wide array of biological targets such as enzymes and receptors.[2] The incorporation of a chlorine atom further enhances its utility, as halogenation is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[3][4] The ethynyl group, a small, rigid, and highly versatile functional handle, opens avenues for a multitude of subsequent chemical transformations, making this compound an ideal starting point for combinatorial chemistry and lead optimization campaigns.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and screening.

Molecular Structure

Caption: Chemical structure of this compound.

Core Data Summary

All quantitative data for this compound is summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂ | [5][6] |

| Molecular Weight | 138.55 g/mol | [5][6] |

| CAS Number | 1196156-89-4 | [5][6] |

| Appearance | Typically an off-white to yellow solid | |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a Sonogashira coupling reaction, a robust and widely adopted method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This choice is predicated on the high functional group tolerance and reliable yields of palladium-catalyzed cross-couplings. The immediate precursor, 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine, is a commercially available or readily synthesized intermediate.[7] The trimethylsilyl (TMS) group serves as a crucial protecting group for the terminal alkyne, preventing self-coupling and other side reactions.

Synthetic Rationale and Workflow

The chosen two-step pathway involves:

-

Starting Material Selection: 2,5-dichloropyrimidine is a cost-effective and readily available starting material.

-

Protected Alkyne Coupling: A Sonogashira reaction with (Trimethylsilyl)acetylene selectively couples the alkyne at the more reactive C5 position. The TMS group ensures the alkyne's terminal proton does not interfere with the reaction.

-

Deprotection: A mild, base-catalyzed removal of the TMS group yields the final product with high purity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the deprotection of the silyl-protected intermediate. The intermediate itself can be sourced commercially or synthesized via established Sonogashira coupling methods.

Objective: To synthesize this compound via TMS deprotection.

Materials:

-

2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

Methanol (MeOH) (approx. 0.1 M solution)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 equiv).

-

Solvent Addition: Dissolve the starting material in methanol to a concentration of approximately 0.1 M.

-

Reagent Addition: Add potassium carbonate (1.5 equiv) to the solution in one portion. The causality here is that K₂CO₃ is a sufficiently strong base to cleave the Si-C bond but mild enough to avoid degradation of the pyrimidine ring.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Quenching and Workup:

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Re-dissolve the resulting residue in DCM and water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes inorganic salts and neutralizes the mixture.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%). This step is crucial to remove any unreacted starting material and silanol byproducts.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Core Applications in Drug Discovery

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The chlorine and ethynyl moieties are orthogonal reactive handles for subsequent diversification.

-

C2-Position (Chloro Group): This site is susceptible to nucleophilic aromatic substitution (SₙAr) or, more commonly, palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or amine fragments, which are critical for modulating target binding and physicochemical properties.

-

C5-Position (Ethynyl Group): The alkyne is a gateway to a host of powerful transformations. It can undergo Sonogashira couplings with other aryl halides, participate in copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") to form triazoles, or be reduced to an alkene or alkane linker.

Workflow for Parallel Library Synthesis

This building block is ideally suited for generating a library of drug-like molecules using a divergent synthetic strategy.

Caption: Divergent library synthesis from the core building block.

Protocol: Suzuki Cross-Coupling for C2-Arylation

Objective: To introduce an aryl group at the C2 position of the pyrimidine ring.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

Inert Atmosphere: To a reaction vial, add this compound, the arylboronic acid, palladium catalyst, and base. The use of a pre-catalyst like Pd(dppf)Cl₂ is chosen for its air stability and reliability in forming the active Pd(0) species.

-

Degassing: Seal the vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalytic species is oxygen-sensitive.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Heating: Place the vial in a preheated heating block at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

-

Workup: Dilute the mixture with Ethyl Acetate and water. Separate the layers, and extract the aqueous layer with Ethyl Acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to yield the desired 2-aryl-5-ethynylpyrimidine product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

Hazard Identification

Based on available data for the compound and related structures, the following hazards are identified:

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [8] |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation | [8] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[9]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[10]

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust formation is possible, use a respirator.[9]

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from moisture.

-

Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.

Conclusion

This compound represents a high-value, strategically designed building block for drug discovery. Its constituent parts—a biologically relevant pyrimidine core, a tunable chloro-substituent, and a synthetically versatile ethynyl handle—provide an exceptional platform for the rapid generation of novel chemical entities. The robust and well-understood chemistry associated with its functional groups allows for predictable and efficient diversification, making it an indispensable tool for medicinal chemists aiming to develop next-generation therapeutics.

References

-

Chemical Label for this compound. Chemical Safety Information. [Link]

- CN104529881B - 2-chloro-5-ethyl pyridine preparation method.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS:1196156-89-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. 1383745-11-6|2-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine|BLD Pharm [bldpharm.com]

- 8. chemical-label.com [chemical-label.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-ethynylpyrimidine

Foreword: The Strategic Importance of 2-Chloro-5-ethynylpyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4][5] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of molecular properties, enabling precise interactions with biological targets. In this context, this compound emerges as a highly valuable and versatile building block for drug development professionals. The presence of a reactive chlorine atom at the 2-position and a synthetically malleable ethynyl group at the 5-position provides two orthogonal handles for molecular elaboration. This dual functionality opens avenues for the construction of complex molecular architectures through sequential and regioselective cross-coupling reactions, making it a sought-after intermediate in the synthesis of kinase inhibitors and other targeted therapies.[6][7] This guide provides a comprehensive overview of the most reliable and efficient synthetic pathways to this key intermediate, grounded in mechanistic principles and supported by detailed experimental protocols.

Strategic Synthesis Design: A Two-Step Approach Centered on Sonogashira Coupling

The most robust and widely adopted strategy for the synthesis of this compound involves a two-step sequence:

-

Palladium-catalyzed Sonogashira cross-coupling: This pivotal step involves the formation of a carbon-carbon bond between a halogenated pyrimidine precursor and a protected acetylene source.

-

Deprotection: The subsequent removal of the protecting group from the acetylene moiety to yield the terminal alkyne.

This approach offers high yields, excellent functional group tolerance, and a reliable route to the desired product.

Pathway Visualization: From Halogenated Pyrimidine to Target Molecule

Figure 1: General synthetic scheme for this compound.

Part 1: The Core Synthesis - Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, catalyzed by a combination of palladium and copper complexes.[2][8] The reaction mechanism involves two interconnected catalytic cycles.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[8]

-

The Palladium Cycle:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl or vinyl halide (in our case, 2-chloro-5-iodopyrimidine) to form a Pd(II) intermediate.

-

Transmetalation: The Pd(II) intermediate reacts with a copper(I) acetylide, transferring the acetylide group from copper to palladium.

-

Reductive Elimination: The resulting Pd(II) species undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

-

-

The Copper Cycle:

-

Acid-Base Reaction: The terminal alkyne reacts with the amine base to form a small amount of the corresponding anion.

-

Formation of Copper Acetylide: The alkyne anion reacts with a Cu(I) salt to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex.

-

Sources

- 1. Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Emergence of 2-Chloro-5-ethynylpyrimidine: A Keystone Scaffold for Targeted Covalent Inhibition in Drug Discovery

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Within this vast chemical space, 2-chloro-5-ethynylpyrimidine has emerged as a particularly valuable building block, primarily due to its unique combination of reactive centers that enable the synthesis of highly selective and potent covalent inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this compound, with a focus on its role in the development of next-generation kinase inhibitors for oncology and immunology. We will delve into the causal-driven synthetic strategies, the mechanistic underpinnings of its application as a covalent warhead, and provide field-proven protocols for its synthesis and derivatization.

Introduction: The Strategic Value of the 2,5-Disubstituted Pyrimidine Motif

The discovery and development of novel therapeutic agents often hinge on the identification of molecular scaffolds that offer a balance of biological activity, synthetic accessibility, and the potential for diversification. The 2,5-disubstituted pyrimidine framework has long been recognized for its presence in a wide array of bioactive natural products and clinically successful drugs.[1] The strategic placement of substituents at the 2- and 5-positions of the pyrimidine ring allows for the fine-tuning of electronic properties, solubility, and, most importantly, the ability to form specific interactions with biological targets.

The introduction of a chloro group at the 2-position and an ethynyl group at the 5-position, yielding this compound (CAS 1196156-89-4), represents a significant advancement in the utility of this scaffold. The 2-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the covalent linkage of the pyrimidine core to a target protein, often a cysteine residue within the active site of a kinase.[2] Concurrently, the 5-ethynyl group provides a vector for further chemical modification through reactions such as the Sonogashira coupling, allowing for the introduction of various moieties to enhance potency and selectivity.[3]

This guide will illuminate the path from the conceptualization of this valuable intermediate to its practical application in modern drug discovery.

Synthesis of this compound: A Convergent Strategy

While a singular "discovery" paper for this compound is not readily identifiable in the literature, its synthesis is a logical extension of established methodologies for the preparation of substituted pyrimidines. The most convergent and widely applicable approach involves the Sonogashira cross-coupling reaction.

The causality behind this choice of reaction lies in its mild conditions and high functional group tolerance, which are critical for the synthesis of complex heterocyclic compounds.[3] The general strategy involves the palladium- and copper-catalyzed coupling of a dihalogenated pyrimidine with a protected or terminal alkyne.

A representative synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Table 1: Comparison of Precursors for Sonogashira Coupling

| Precursor (2,5-Dihalopyrimidine) | Reactivity | Advantages | Disadvantages |

| 2-Chloro-5-iodopyrimidine | I > Br > Cl | High reactivity of the C-I bond allows for selective coupling at the 5-position. | Iodo compounds can be less stable and more expensive. |

| 2,5-Dichloropyrimidine | Cl is less reactive | Readily available and cost-effective precursor.[4] | Requires more forcing conditions, potentially leading to side reactions. |

| 2-Chloro-5-bromopyrimidine | Br is intermediate | Good balance of reactivity and stability. | May require optimization to achieve high selectivity. |

Self-Validating Experimental Protocol: Synthesis of this compound from 2-Chloro-5-iodopyrimidine

This protocol is adapted from established procedures for the Sonogashira coupling of halopyrimidines and serves as a reliable method for the multigram synthesis of the target compound.[5]

Materials:

-

2-Chloro-5-iodopyrimidine

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Sonogashira Coupling: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-iodopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). b. Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture at room temperature until all solids are dissolved. c. To this solution, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe. d. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Work-up and Purification of the Intermediate: a. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. c. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-chloro-5-((trimethylsilyl)ethynyl)pyrimidine.

-

Deprotection: a. Dissolve the purified intermediate in methanol. b. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS. c. Once the reaction is complete, neutralize the mixture with 1M HCl. d. Concentrate the mixture under reduced pressure to remove the methanol.

-

Final Work-up and Purification: a. Partition the residue between ethyl acetate and water. b. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield this compound as a solid. c. The product can be further purified by recrystallization if necessary.

Application in Drug Discovery: A Covalent Warhead for Kinase Inhibition

The true value of this compound lies in its application as a scaffold for targeted covalent inhibitors. Covalent inhibitors have gained significant traction in drug discovery due to their potential for increased potency, prolonged duration of action, and the ability to overcome drug resistance.[6]

The this compound moiety is particularly well-suited for this purpose. The electron-withdrawing nature of the pyrimidine ring and the ethynyl group activates the 2-chloro substituent towards nucleophilic aromatic substitution.[2] This allows for the formation of a covalent bond with a nucleophilic amino acid residue, typically a cysteine, in the active site of a target protein.

Mechanism of Covalent Inhibition

The mechanism of action for a covalent inhibitor derived from this compound involves a two-step process:

-

Reversible Binding: The inhibitor initially binds non-covalently to the active site of the kinase, driven by interactions between the broader inhibitor structure and the protein.

-

Irreversible Covalent Bonding: The proximity and orientation of the 2-chloropyrimidine moiety to a nucleophilic cysteine residue facilitate an SNAr reaction, resulting in the displacement of the chloride and the formation of a stable thioether linkage.

Caption: Two-step mechanism of covalent inhibition.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[7] Several covalent BTK inhibitors have been developed, with many featuring a pyrimidine-based core.[8][9]

The this compound scaffold can be elaborated to generate potent and selective BTK inhibitors. The 5-ethynyl group can be functionalized, for example, via a "click" reaction to introduce a triazole ring, which can then be further substituted to optimize interactions with the kinase active site.[10] The 2-chloro group is positioned to react with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.

The signaling pathway downstream of BTK is critical for B-cell proliferation and survival. Inhibition of BTK by a covalent inhibitor effectively shuts down this pathway.

Caption: Inhibition of the BTK signaling pathway.

Conclusion and Future Perspectives

This compound has solidified its position as a highly valuable and versatile building block in modern drug discovery. Its synthetic accessibility via robust methods like the Sonogashira coupling, combined with its ideal electronic properties for serving as a covalent warhead, makes it a scaffold of choice for the development of targeted covalent inhibitors. The successful application of similar pyrimidine cores in clinically approved kinase inhibitors underscores the potential of derivatives of this compound.

Future research in this area will likely focus on the development of novel derivatives with enhanced selectivity and improved pharmacokinetic properties. The 5-ethynyl group offers a gateway to a vast chemical space, enabling the exploration of new interactions within the kinase active site. Furthermore, the principles of covalent inhibition demonstrated with this scaffold can be applied to other protein targets with suitably positioned nucleophilic residues, expanding the therapeutic potential of this remarkable molecule.

References

-

Hall, A., Abendroth, J., Bolejack, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

-

ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

-

MDPI. (2022). Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. [Link]

-

MDPI. (n.d.). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances in the development of covalent inhibitors. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

ResearchGate. (n.d.). Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. [Link]

-

University of Southampton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [https://www.researchgate.net/publication/353842603_Discovery_of_5-2-5-Chloro-2-5-ethoxyquinoline-8-sulfonamidophenyl]ethynyl-4-methoxypyridine-2-carboxylic_Acid_a_Highly_Selective_in_Vivo_Useable_Chemical_Probe_to_Dissect_MCT4_Biology]([Link])

-

National Center for Biotechnology Information. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

-

MDPI. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2,5-Dichloropyrimidine in Chemical Synthesis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine | C8H9ClN2O3 | CID 12056737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3010994A - Synthesis of glutamic acid from acrylonitrile - Google Patents [patents.google.com]

- 6. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 7. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectral Characteristics of 2-Chloro-5-ethynylpyrimidine

An In-depth Technical Guide on the Core Spectral Data of 2-Chloro-5-ethynylpyrimidine

To Whom It May Concern,

As a Senior Application Scientist, it is not uncommon to encounter novel compounds or intermediates for which comprehensive spectral data has not yet been published. This compound represents one such molecule—a compound of significant interest to researchers in medicinal chemistry and materials science due to its reactive ethynyl group and versatile pyrimidine core. The absence of readily available experimental spectra necessitates a robust, predictive approach grounded in first principles and data from analogous structures.

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. By synthesizing information from closely related compounds and established spectroscopic principles, we can construct a reliable spectral profile. This document is designed to serve as a valuable resource for researchers, enabling them to identify this compound in reaction mixtures, confirm its synthesis, and anticipate its behavior in various analytical experiments. Every protocol and interpretation herein is presented with the causality and self-validating logic expected in a professional research environment.

Abstract

This compound is a heterocyclic compound with significant potential as a building block in drug discovery and materials science. To date, a comprehensive, publicly available spectral dataset for this specific molecule is wanting. This technical guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and referencing data from structurally similar compounds, this document offers a robust, theoretical characterization. The predicted chemical shifts, coupling constants, and mass fragmentation patterns are presented, supported by a thorough rationale. Furthermore, this guide includes detailed, field-proven protocols for the experimental acquisition of this data, designed to ensure accuracy and reproducibility. This work is intended to empower researchers to confidently identify, characterize, and utilize this compound in their synthetic endeavors.

Part 1: Introduction to this compound

Molecular Structure and Properties

This compound is a halogenated pyrimidine derivative featuring a terminal alkyne substituent. Its structure combines the electron-deficient pyrimidine ring with the reactive and versatile ethynyl group, making it a valuable synthon.

-

Molecular Formula: C₆H₃ClN₂

-

Molecular Weight: 138.55 g/mol

-

Key Features:

-

Pyrimidine Ring: An aromatic diazine, known for its role in nucleic acids and its prevalence in pharmacologically active molecules.[1] The two nitrogen atoms significantly influence the electronic distribution and reactivity of the ring.

-

Chloro Substituent: A common functional group in medicinal chemistry that can act as a leaving group for further functionalization or modulate the electronic properties of the ring.

-

Ethynyl Group: A terminal alkyne that provides a reactive handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and polymerization reactions.[2]

-

Significance in Research and Development

While specific applications for this compound are not yet widely documented, its structural motifs suggest considerable potential. Pyrimidine derivatives are known to possess a broad range of biological activities, including antiviral, antitumor, and antibacterial properties.[3][4] The terminal alkyne allows for the straightforward conjugation to other molecules, making it an attractive building block for creating complex molecular architectures, such as those found in targeted drug therapies or advanced organic materials.

Part 2: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple and highly characteristic, dominated by the signals from the pyrimidine ring protons and the acetylenic proton.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data in a common deuterated solvent like CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 / H-6 | ~ 8.70 | Singlet (s) | N/A |

| H (ethynyl) | ~ 3.40 | Singlet (s) | N/A |

Rationale for Predictions

-

Pyrimidine Protons (H-4, H-6): In the parent pyrimidine molecule, the protons at the 2, 4, and 6 positions are highly deshielded due to the electron-withdrawing effect of the two nitrogen atoms.[5][6] For this compound, the two protons at positions 4 and 6 are chemically equivalent. The chloro- and ethynyl- substituents will further influence their chemical environment. We predict a singlet around 8.70 ppm. This is consistent with data from a closely related compound, 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine, where the corresponding pyrimidine protons appear as a singlet at δ 8.64 ppm.

-

Ethynyl Proton: The proton of a terminal alkyne typically appears in the range of 2-3 ppm.[7] Its precise chemical shift is influenced by the electronic nature of the group it is attached to. The electron-withdrawing pyrimidine ring is expected to shift this proton slightly downfield. Therefore, a chemical shift of approximately 3.40 ppm is predicted. In this molecule, there are no adjacent protons to couple with, so the signal is expected to be a sharp singlet.

Part 3: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule.

Predicted Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2 (C-Cl) | ~ 160.0 | Highly deshielded due to attachment to chlorine and two nitrogen atoms. |

| C-4 / C-6 | ~ 158.0 | Deshielded aromatic carbons adjacent to nitrogen. |

| C-5 (C-C≡CH) | ~ 118.0 | Aromatic carbon bearing the ethynyl substituent. |

| C (alkyne, C5-C ≡CH) | ~ 82.0 | sp-hybridized carbon attached to the pyrimidine ring.[8] |

| CH (alkyne, -C≡C H) | ~ 80.0 | sp-hybridized terminal alkyne carbon.[7] |

Rationale for Predictions

The chemical shifts are predicted based on general values for substituted pyrimidines and alkynes.[8][9] The carbons of the pyrimidine ring (C-2, C-4, C-6) are expected to be significantly downfield due to the electronegativity of the nitrogen atoms. The sp-hybridized carbons of the alkyne group typically resonate in the 70-100 ppm range.[7] The specific values are estimations and can be influenced by solvent effects. Accurate assignment would be confirmed experimentally using techniques like HSQC and HMBC.

Part 4: Predicted Mass Spectrum and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a predictable fragmentation pattern.

Expected Molecular Ion

The molecular ion peak (M⁺) will appear at m/z 138. Due to the natural abundance of the chlorine-37 isotope, a characteristic M+2 peak at m/z 140 with an intensity of approximately one-third of the M⁺ peak is expected.

Plausible Fragmentation Pathways

The fragmentation of this compound is likely to proceed through several key pathways initiated by the loss of stable neutral molecules or radicals.[3][10]

-

Loss of HCl: A common fragmentation pathway for chloropyrimidines involves the elimination of a hydrogen and the chlorine atom, leading to a radical cation at m/z 102 .

-

Loss of Acetylene: Cleavage of the C-C bond between the ring and the substituent can lead to the loss of acetylene (H-C≡C-H), resulting in a fragment at m/z 112 .

-